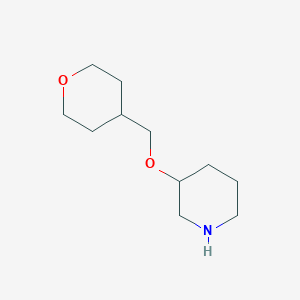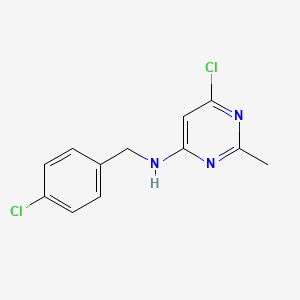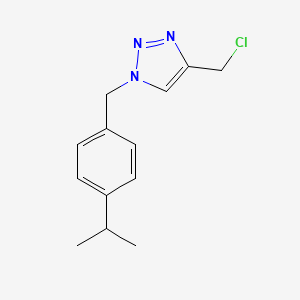![molecular formula C11H13N3O B1467398 [1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1247587-06-9](/img/structure/B1467398.png)
[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol, also known as PEM, is a synthetic compound that belongs to the family of triazole derivatives. It has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. PEM has been studied extensively for its unique properties and has shown promising results in various scientific research studies.
Scientific Research Applications
Catalysis in Chemical Reactions : A tris(triazolyl)methanol ligand, similar to [1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol, has been used to form a complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions efficiently. This catalyst works effectively in water or under neat conditions, requiring low catalyst loadings and short reaction times at room temperature. It's particularly suitable for CuAAC due to its compatibility with free amino groups (Ozcubukcu et al., 2009).
α-Glycosidase Inhibition : Certain derivatives of triazolyl methanol have shown α-glycosidase inhibition activity, which is a significant aspect in developing treatments for conditions like diabetes (Gonzaga et al., 2016).
Antimicrobial Activity : Novel benzofuran based 1,2,3-triazoles have been synthesized using a click chemistry approach and demonstrated high antimicrobial activity (Sunitha et al., 2017).
Ligand Synthesis for Metal-Mediated Reactions : Tris(1,2,3-triazol-4-yl)methanols are valuable ligands for transition metal-mediated reactions. Their modular construction through cycloaddition of azides and alkynes makes them suitable for various synthetic and catalytic applications (Etayo et al., 2016).
Anticoronavirus and Antitumoral Activity : Derivatives of triazolyl methanones have shown potential in vitro activity against coronaviruses and tumors. These compounds' structural variations significantly influence their biological properties (Jilloju et al., 2021).
Corrosion Inhibition : Triazole derivatives like (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol have been investigated as corrosion inhibitors for mild steel in acidic media. They demonstrate high inhibition efficiency, likely due to strong interaction with the steel surface (Ma et al., 2017).
Properties
IUPAC Name |
[1-(2-phenylethyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-9-11-8-14(13-12-11)7-6-10-4-2-1-3-5-10/h1-5,8,15H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPPARHFZMHMPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467316.png)


amine](/img/structure/B1467325.png)
amine](/img/structure/B1467326.png)
![1-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1467327.png)
![{1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467328.png)
![{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467329.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B1467330.png)
![{1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467331.png)
![N-ethyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467333.png)

![1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467337.png)

